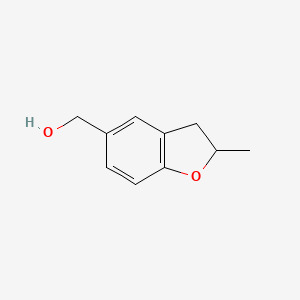

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol

Description

Properties

IUPAC Name |

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,11H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKLNIJKLDJVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91060-96-7 | |

| Record name | (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxyacetophenone derivatives, which undergo cyclization in the presence of acid catalysts to form the benzofuran ring. The methyl group can be introduced through alkylation reactions, and the methanol group can be added via reduction of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

Oxidation: (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanal or (2-Methyl-2,3-dihydro-benzofuran-5-yl)-carboxylic acid.

Reduction: (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methane.

Substitution: Various substituted benzofurans depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol exhibits anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. This mechanism positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Activity

Several studies have reported the anticancer properties of benzofuran derivatives, including (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol. For instance, compounds related to this structure have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation .

Melatonergic Agents

The compound has been explored as a melatonergic agent due to its structural similarity to known melatonin receptor ligands. This application suggests potential uses in sleep disorders and circadian rhythm regulation .

Synthesis Methodologies

The synthesis of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method has been utilized to enhance reaction efficiency and yield for benzofuran derivatives .

- Conventional Organic Synthesis : Traditional synthetic pathways involve the use of starting materials like 2-allylphenol, which undergoes reactions such as allylation and rearrangement to form the desired compound .

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzofuran derivatives for their anticancer activity against human ovarian cancer cell lines. The results indicated that modifications in the benzofuran structure could significantly enhance cytotoxic effects, suggesting that (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol may also exhibit similar properties when appropriately modified .

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological characterization study, derivatives of benzofuran were tested for their ability to inhibit specific inflammatory pathways. The findings revealed that certain substitutions on the benzofuran ring could enhance anti-inflammatory efficacy, providing insights into optimizing (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol for therapeutic use .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. C-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methylamine

- Molecular Formula: C₁₀H₁₃NO

- Key Differences : Replaces the hydroxymethyl group with an amine (-NH₂), altering polarity and hydrogen-bonding capacity.

- This compound has been cataloged in chemical databases but is listed as discontinued in commercial catalogs .

- Synthesis: Likely involves reductive amination or substitution reactions, differing from the methanol derivative’s synthesis.

b. Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate

- Molecular Formula : C₁₅H₁₈O₅

- Key Differences : Incorporates a carboxylate ester and two hydroxyl groups, increasing molecular weight and polarity.

- Reactivity : The ester group enables hydrolysis to carboxylic acids, unlike the primary alcohol in the target compound.

c. 3-(7-tert-Butyl-3-oxo-2,3-dihydro-benzofuran-5-yl)-1H-pyridin-2-one

- Molecular Formula: C₁₆H₁₇NO₃

- Key Differences: Features a ketone (3-oxo) and a pyridinone moiety, enhancing electrophilicity and conjugation.

- Synthesis: Utilizes tetrabutylammonium tribromide in methanol/DCM, a halogenation method distinct from the target compound’s likely synthetic pathways .

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol | C₁₀H₁₂O₂ | 164.20 | -OH, dihydrobenzofuran | High polarity, hydrogen bonding |

| C-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methylamine | C₁₀H₁₃NO | 163.22 | -NH₂ | Basic, potential for salt formation |

| Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate | C₁₅H₁₈O₅ | 278.30 | -COOCH₃, -OH | Ester hydrolysis susceptibility |

| 2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol | C₂₀H₂₂O₄ | 326.39 | -OCH₃, propenyl | Extended conjugation, UV activity |

Biological Activity

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol, a benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by a methyl group at the 2-position and a hydroxymethyl group at the 5-position of the benzofuran ring. Its molecular formula is , with a molecular weight of approximately 150.17 g/mol. This unique structure contributes to its biological activities and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .

| Microorganism | MIC (µM) |

|---|---|

| E. coli | 4.69 - 22.9 |

| S. aureus | 5.64 - 77.38 |

| C. albicans | 16.69 - 78.23 |

| P. aeruginosa | 13.40 - 137.43 |

Anti-inflammatory Effects

The compound's mechanism of action includes the inhibition of enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Studies have reported that benzofuran derivatives, including (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol, exhibit anti-tumor effects against various cancer cell lines. Cell viability assays have shown inhibition rates exceeding 50% in leukemia and non-small cell lung cancer cell lines .

The biological activity of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol is attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses.

- Receptor Interaction : It can interact with receptors involved in signaling pathways associated with cell growth and apoptosis.

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of benzofuran derivatives revealed that (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol exhibited strong activity against both Gram-positive and Gram-negative bacteria as well as fungi . The findings highlighted its potential as a lead compound for developing new antimicrobial agents.

Study on Anti-tumor Effects

In another investigation focusing on its anti-tumor properties, (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol was tested against several cancer cell lines using MTT assays to determine IC50 values . The results indicated significant cytotoxicity, supporting further exploration into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol?

- Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization of phenolic precursors, reduction, and purification. For example, a similar benzofuran derivative was prepared by refluxing 2-(2-acetyl-5-(benzyloxy)phenoxy)acetic acid ethyl ester with potassium carbonate, followed by acetic anhydride-mediated cyclization and NaBH₄ reduction. Purification via flash column chromatography (ethyl acetate/petroleum ether) yields the product with 63% efficiency . Basic protocols also highlight the use of hexafluoropropan-2-ol as a solvent and DDQ as an oxidant for dihydrobenzofuran formation under mild conditions .

Q. How is the structural integrity of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol confirmed post-synthesis?

- Methodological Answer : Characterization involves ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 4.80 ppm for the methanol -CH₂ group), IR spectroscopy (e.g., O-H stretch at ~3400 cm⁻¹), and HRMS for molecular ion validation . For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying stereochemistry .

Advanced Research Questions

Q. How can catalytic conditions be optimized for benzofuran ring formation in related derivatives?

- Methodological Answer : Studies suggest microwave-assisted synthesis reduces reaction times (e.g., from 48 h to 2–4 h) while improving yields. Acid catalysts (e.g., p-toluenesulfonic acid) or selenium dioxide in 1,4-dioxane enhance regioselectivity during oxidation steps . Kinetic studies using HPLC-MS or in situ FTIR can monitor intermediate formation and guide temperature/pH adjustments .

Q. What computational strategies predict the bioactivity of (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like cytochrome P450 or bacterial enzymes. For example, benzofuran derivatives with nitro groups show enhanced antimicrobial activity via hydrogen bonding with bacterial DNA gyrase (binding energy ≤ −8.5 kcal/mol) . QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-5) with antioxidant IC₅₀ values .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodological Answer : Pro-drug strategies , such as esterification of the methanol group, improve bioavailability. Metabolic stability assays (e.g., liver microsome incubations) identify vulnerable sites (e.g., benzofuran ring oxidation). Derivatives with 3,4-dichlorophenyl substituents exhibit prolonged half-lives due to reduced CYP450 metabolism .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for NaBH₄-mediated reductions: How to address variability?

- Analysis : Yields vary with substrate purity and reaction scale. reports 63% yield for NaBH₄ reduction, while smaller scales (<1 mmol) may achieve >80% with strict anhydrous conditions . Contradictions arise from trace moisture or incomplete aldehyde intermediate formation. In situ monitoring (e.g., TLC or GC-MS) and rigorous drying of solvents (molecular sieves) mitigate inconsistencies .

Specialized Applications

Q. Can (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol serve as a precursor for photoactive materials?

- Methodological Answer : Yes. The benzofuran core’s conjugated system allows π-extension via Suzuki coupling (e.g., with boronic acids) for optoelectronic applications. Photoluminescence studies of derivatives show emission maxima at 450–500 nm, suitable for OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.